N-Methylvaline

Antibiotic DNA Binding Structure-Activity Relationship

Peptide lead optimization frequently fails due to rapid proteolytic degradation and poor membrane permeability. N-Methylvaline addresses both limitations through backbone N-methylation. • Confers enzymatic resistance & enhances oral bioavailability vs. unmodified valine residues • Essential for actinomycin D pharmacophore: substitutions alter DNA binding constants & RNA polymerase inhibition • Compatible with standard Fmoc-SPPS workflows for direct incorporation into peptide sequences • Enantiopure L-form, ≥98% purity; ambient shipping; bulk quantities on request

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B7770067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylvaline
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC
InChIInChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)
InChIKeyAKCRVYNORCOYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylvaline: Key Properties and Analytical Applications


N-Methylvaline (CAS 2480-23-1 for L-form) is an N-methylated derivative of the branched-chain amino acid valine, classified as a non-proteinogenic N-methyl-L-alpha-amino acid [1]. As an optically active secondary amino acid, it introduces a methyl group onto the backbone nitrogen, which alters conformational flexibility, enhances lipophilicity, and confers resistance to enzymatic degradation when incorporated into peptides [2]. This modification is critical in natural products like actinomycin D and synthetic peptide therapeutics, where it modulates target binding and metabolic stability.

Peptide engineering tool: N-methylation enhances backbone rigidity and metabolic stability.
Stereochemical probe: enantiopure L- or D-form for structure-activity relationship studies.
Bioanalytical derivatization: supports sensitive LC/MS/MS adduct detection workflows.

Why N-Methylvaline Cannot Be Substituted


Substituting N-methylvaline with valine, sarcosine (N-methylglycine), or N-methylleucine is not functionally equivalent due to stereospecific binding and steric constraints. In the actinomycin D pharmacophore, replacement of N-methyl-L-valine with L- or D-forms of other N-methylated amino acids (e.g., N-methylthreonine, N-methylphenylalanine) results in quantifiable shifts in DNA association constants and RNA polymerase inhibition profiles, demonstrating that the specific steric and electronic profile of the N-methylvaline side chain is essential for optimal biological activity [1]. In analytical contexts, N-methylvaline yields distinct fragmentation and ionization efficiencies in LC/MS/MS compared to valine-thiohydantoin derivatives, which directly impacts assay sensitivity and requires compound-specific method validation [2].

Valine or sarcosine replacement may shift DNA binding affinity and sequence selectivity – binding profile does not directly transfer.
N-Methylleucine or other N-methyl amino acids alter steric and electronic environment; actinomycin intercalation response can differ.
Analytical fragmentation and ionization efficiencies in LC/MS/MS are compound-specific; sensitivity and retention cannot be reproduced with unmodified or alternative derivatives.

N-Methylvaline: Quantitative Differentiation Evidence


DNA Binding: N-Methyl-L-Valine vs. Aromatic Analogues in Actinomycin D

In a systematic study of actinomycin D (AMD) analogues, replacing the native N-methyl-L-valine residue with L-tyrosine (L-Tyr) increased the overall DNA association constant, whereas substitution with D-valine yielded the highest binding constant among D-form analogues. This demonstrates that the native N-methyl-L-valine provides a specific, intermediate binding profile distinct from both aromatic and enantiomeric modifications [1].

DNA Binding Selectivity
Head-to-head
L-Tyr analogue increased overall Ka; D-aromatic analogues reduced binding to three of four DNA sequences.
Residue substitution shifts binding sequence preference and affinity.
Conditions: synthetic oligonucleotides, absorption spectroscopy.
Antibiotic DNA Binding Structure-Activity Relationship

RNA Polymerase Inhibition: D-Valine vs. N-Methyl-L-Valine

In HeLa cell assays, the D-valine analogue of actinomycin D inhibited RNA synthesis more potently than the natural antibiotic containing N-methyl-L-valine. This demonstrates that the enantiomeric form of the N-methylvaline residue directly modulates intracellular activity, with the D-form conferring superior inhibition under these conditions [1].

RNA Polymerase Inhibition
Head-to-head
D-Val analogue inhibited RNA synthesis more strongly than parent N-methyl-L-valine in HeLa cells.
Enantiomeric form yields measurable difference in cellular transcription inhibition.
HeLa cell model; rank order: D-Val, L-OMT, L-Phe, D-Phe > parent > L-Thr.
Anticancer Transcription Inhibition HeLa

LC/MS/MS Sensitivity: FITC Derivatization of N-Methylvaline

In a comparative analysis of Edman reagents for N-terminal protein adduct detection, derivatization of N-methylvaline with fluorescein isothiocyanate (FITC) enhanced LC/MS/MS sensitivity by up to three orders of magnitude compared to phenyl isothiocyanate (PITC), and to a lesser extent over pentafluorophenyl isothiocyanate (PFPITC) [1].

LC/MS/MS Sensitivity
Head-to-head
Up to 1000-fold enhancement vs. PITC derivatization
FITC derivatization supports sensitive adduct detection method selection.
N-methylvaline thiohydantoins; FITC vs. PITC, PFPITC comparison.
Bioanalytical Hemoglobin Adducts Mass Spectrometry

Heritability of N-Methylvaline Hemoglobin Adducts

A twin study comparing monozygotic twin pairs discordant for smoking found that the variation in background N-methylvaline hemoglobin adduct levels in unexposed persons has a significant hereditary component (P < 0.001). This indicates that individual baseline levels are influenced by genetic factors related to endogenous methylation via S-adenosylmethionine [1].

Background Adduct Heritability
Class-level
P
Genetic factors influence baseline adduct levels; twin-matched controls may improve study resolution.
Monozygotic twin study; S-adenosylmethionine implicated as methylation source.
Chiral Resolution
Method context
Racemization during synthesis; resolved with chiral threo-aminodiol agents.
Enantiomeric purity requires verification; reported resolution protocol supports procurement specs.
DL-N-(benzyloxycarbonyl)-N-methylvaline resolved to D- and L- forms.
Toxicology Biomonitoring Twin Study

Chiral Resolution of N-Methylvaline Enantiomers

Synthesis of optically active N-methylvalines from valine proceeds with considerable racemization under standard methylation conditions. Efficient resolution of DL-N-(benzyloxycarbonyl)-N-methylvaline into pure D- and L-enantiomers was achieved using D- and L-threo-2-amino-1-p-nitrophenyl-1,3-propanediol as chiral resolving agents [1]. This underscores that obtaining enantiopure N-methylvaline is non-trivial and requires validated synthetic or resolution protocols.

Chiral Resolution
Method context
Racemization during synthesis; resolved with chiral threo-aminodiol agents.
Enantiomeric purity requires verification; reported resolution protocol supports procurement specs.
DL-N-(benzyloxycarbonyl)-N-methylvaline resolved to D- and L- forms.
Chiral Synthesis Amino Acid Resolution Peptide Chemistry

N-Methylvaline: Key Application Scenarios


SAR Studies for Actinomycin D Intercalators

Investigators modifying the cyclic depsipeptide ring of actinomycin D should use enantiopure N-methyl-L-valine or N-methyl-D-valine as reference building blocks. Quantitative DNA binding data [1] demonstrates that even conservative substitutions (e.g., L-Tyr for L-MeVal) alter association constants and sequence preference. This scenario directly leverages the evidence that the N-methylvaline residue is a critical determinant of DNA binding affinity and selectivity.

Fmoc-SPPS for Metabolically Stable Peptides

Medicinal chemists aiming to improve the oral bioavailability and half-life of peptide leads should incorporate Fmoc-N-Me-Val-OH into SPPS workflows. The N-methyl group confers resistance to proteolysis and enhances membrane permeability [2]. This application is supported by the well-documented class-level effect of N-methylation on peptide stability and is distinct from unmodified valine residues, which lack these protective features.

Sensitive Biomonitoring of Alkylating Agent Exposures

Toxicologists and exposure scientists measuring low-level alkylation damage should adopt the FITC-based LC/MS/MS method for N-terminal N-methylvaline adduct detection. The 1000-fold sensitivity gain over traditional PITC derivatization [3] enables quantification of background adduct levels in unexposed populations, which is essential for establishing reference ranges and detecting subtle increases from environmental or occupational exposures.

Twin Studies for Genetic vs. Environmental Methylation

Researchers investigating the interplay between endogenous methylation (via S-adenosylmethionine) and exogenous electrophile exposure should utilize N-methylvaline hemoglobin adduct measurements in monozygotic twin cohorts. The statistically significant heritability (P<0.001) of background variation [4] validates the use of twin-pair designs to control for genetic confounders, thereby enhancing the statistical power to detect small exposure-related increments.

Application
Selection Property
Validation Focus
Actinomycin D intercalation SAR
Stereochemical residue identity
DNA binding affinity and sequence selectivity shift
Peptide stability/permeability studies
N-methylation backbone effect
Proteolysis resistance and membrane permeability assays
Alkylating agent biomonitoring research
Derivatization efficiency
LC/MS/MS sensitivity for adduct detection
Genetic vs. environmental methylation studies
Biomarker heritability context
Twin cohort adduct level variation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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